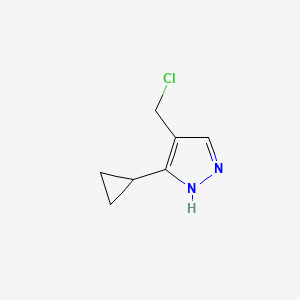

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTTYGXOGLTSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole CAS number and properties

This technical guide details the properties, synthesis, and application of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole , a high-value intermediate in medicinal chemistry.

A Critical Scaffold for Kinase Inhibitor & Fragment-Based Drug Discovery

Molecular Weight: 156.61 g/molPart 1: Identity & Physicochemical Profile[1]

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is a bifunctional building block. It combines a cyclopropyl group (providing metabolic stability and conformational restriction) with a reactive chloromethyl electrophile and a pyrazole core (a privileged scaffold in kinase inhibition).

Nomenclature & Structure

-

IUPAC Name: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

-

Tautomerism: In solution, the 1H-pyrazole exists in equilibrium with its tautomer. Consequently, the substituent at position 3 (cyclopropyl) may formally appear at position 5 depending on the protonation state and solvent, though "3-cyclopropyl" is the standard catalog designation.

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon cooling; highly dependent on purity. |

| Boiling Point | ~320°C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water; hydrolyzes slowly in aqueous media. |

| Acidity (pKa) | ~14 (NH), ~2.5 (Conjugate Acid) | The pyrazole NH is weakly acidic; the pyridine-like N is basic. |

| Storage | -20°C, Hygroscopic, Argon/Nitrogen | Critical: Store as HCl salt if possible to prevent self-polymerization. |

Critical Stability Warning: The free base form of this compound contains both a nucleophile (pyrazole NH) and an electrophile (chloromethyl). It is prone to intermolecular self-alkylation (polymerization) at room temperature. For long-term storage, it must be kept as the hydrochloride salt or N-protected (e.g., N-Boc, N-THP).

Part 2: Synthetic Access & Methodology

The synthesis of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole typically proceeds via the reduction of the corresponding ester, followed by chlorination.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway from ester precursor to target chloride, highlighting the risk of polymerization.

Detailed Protocol

Step 1: Reduction to Alcohol

-

Reagents: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq),

(2.0 eq), Anhydrous THF. -

Procedure: Cool the THF solution of

to 0°C. Add the ester dropwise. Allow to warm to RT and stir for 2-4 hours. -

Workup: Quench carefully with Fieser method (

mL

Step 2: Chlorination (The Critical Step)

-

Reagents: Pyrazole alcohol (from Step 1), Thionyl Chloride (

, 1.5 eq), DCM. -

Procedure: Dissolve alcohol in DCM. Cool to 0°C. Add

dropwise (gas evolution occurs). Stir at 0°C -

Isolation (Salt Formation): Do not perform an aqueous basic workup if you intend to store the compound. Evaporate volatiles under reduced pressure. The residue is the hydrochloride salt .

-

Note: If the free base is required for the next step, neutralize immediately before use.

-

Part 3: Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate. The cyclopropyl group is often used to fill hydrophobic pockets in enzymes (e.g., ATP binding sites of kinases) without the metabolic liability of an isopropyl or ethyl group.

Mechanistic Reactivity Map

Figure 2: Reactivity profile showing divergent synthesis opportunities.

Key Applications

-

Kinase Inhibitors: The pyrazole NH forms hydrogen bonds with the hinge region of kinases (e.g., JAK, Aurora, LRRK2). The chloromethyl group allows the attachment of solubilizing tails (morpholine, piperazine) or warheads (acrylamides) for covalent inhibition.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<160 Da), it serves as an ideal fragment for growing into larger ligands.

-

HCV Inhibitors: Cyclopropyl-pyrazole moieties are recurring motifs in Hepatitis C virus NS5A/NS5B inhibitors due to the cyclopropyl group's ability to rigidify the backbone.

Part 4: Safety & Handling

Hazards

-

Alkylating Agent: The chloromethyl group makes this compound a potent alkylating agent. It is potentially genotoxic and mutagenic .

-

Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).

-

Respiratory Sensitizer: Inhalation of dust/vapors may cause allergic reactions.

Handling Protocol

-

Containment: Handle only inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate to destroy the alkylating potential before disposal.

References

-

Sigma-Aldrich. (2025). Product Specification: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (CAS 2090281-90-4).Link

-

PubChem. (2025).[1] Compound Summary: 4-cyclopropyl-1H-pyrazol-3-amine (Analogous Properties). National Library of Medicine. Link

-

Organic Syntheses. (2018). Synthesis of Functionalized Pyrazoles via Cycloaddition.[2] Org.[3][2][4][5] Synth. Link

-

ChemicalBook. (2024). CAS 2091597-42-9: (3-cyclopropyl-1H-pyrazol-4-yl)methanol.[6][7]Link

Sources

- 1. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. 2091597-42-9 CAS Manufactory [m.chemicalbook.com]

- 7. 3-cyclopropyl-1H-Pyrazole-4-methanol,2091597-42-9 [rovathin.com]

Chemical structure of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole .

Executive Summary

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and antiviral drugs. It functions as a bifunctional scaffold: the cyclopropyl group provides metabolic stability and unique conformational properties, while the chloromethyl group serves as a reactive electrophilic "warhead" for covalent attachment to pharmacophores or further diversification via nucleophilic substitution.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[4]

-

IUPAC Name: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

-

Molecular Formula: C

H -

Molecular Weight: 156.61 g/mol

-

Key Functional Groups:

-

Pyrazole Ring: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Cyclopropyl Moiety: A strained, three-carbon ring at the C3 position, acting as a lipophilic, metabolically stable bioisostere for isopropyl or ethyl groups.

-

Chloromethyl Group: An alkyl halide at the C4 position, highly susceptible to S

2 reactions.

-

Tautomerism and Electronics

The compound exhibits annular tautomerism. While designated as 1H-pyrazole, the hydrogen atom on the nitrogen can migrate between N1 and N2.

-

Tautomer A: 3-cyclopropyl-4-(chloromethyl)-1H-pyrazole (Major form in polar solvents).

-

Tautomer B: 5-cyclopropyl-4-(chloromethyl)-1H-pyrazole.

Electronic Profile:

The cyclopropyl group acts as a weak

Synthetic Pathways & Optimization

The synthesis of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is rarely achieved in a single step. The most robust industrial route involves the construction of the pyrazole core followed by C4-functionalization via the Vilsmeier-Haack reaction .

Core Synthesis Protocol (Vilsmeier-Haack Route)

Step 1: Synthesis of the Pyrazole Scaffold The precursor, 3-cyclopropyl-1H-pyrazole, is synthesized via the condensation of cyclopropyl methyl ketone with ethyl formate (Claisen condensation) followed by cyclization with hydrazine hydrate.

Step 2: C4-Formylation

The pyrazole ring is formylated at the 4-position using POCl

Step 3: Reduction and Chlorination The resulting aldehyde is reduced to the alcohol and subsequently chlorinated.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway from commodity precursors to the target electrophile.

Detailed Experimental Protocol (Step 3: Chlorination)

Note: This protocol assumes the isolation of the 4-hydroxymethyl precursor.

-

Setup: Charge a dry round-bottom flask with 4-(hydroxymethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add Thionyl Chloride (SOCl

) (1.5 eq). Caution: Gas evolution (SO -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of polar alcohol spot).

-

Workup: Evaporate volatiles under reduced pressure. The hydrochloride salt of the product is often obtained directly as a white/off-white solid.

-

Validation:

H NMR (CDCl

Reactivity Profile & Functionalization[5]

The chloromethyl group is the primary site of reactivity, serving as a versatile handle for constructing larger bioactive molecules.

Nucleophilic Substitution (S 2)

The chloromethyl carbon is highly susceptible to attack by nucleophiles due to the leaving group ability of chloride and the lack of steric hindrance.

-

Amines: Reaction with primary/secondary amines yields aminomethyl pyrazoles (common in kinase inhibitors).

-

Thiols: Reaction with thiols yields thioethers .

-

Alkoxides: Yields ethers .

N-Alkylation (Regioselectivity Issues)

When using this scaffold, researchers must be aware of the acidic NH proton (pKa ~14). Under basic conditions, the pyrazole nitrogen can be deprotonated, leading to N-alkylation.

-

Challenge: Alkylation can occur at N1 or N2, leading to regioisomers.

-

Solution: Use of bulky protecting groups (e.g., THP, SEM) on the nitrogen before manipulating the chloromethyl group if N-selectivity is required later.

Figure 2: Divergent reactivity map showing C4-functionalization vs. N1-alkylation.

Medicinal Chemistry Applications

The Cyclopropyl Advantage

In drug design, the 3-cyclopropyl group is preferred over isopropyl or n-propyl for several reasons:

-

Metabolic Stability: The C-H bonds in cyclopropane are stronger (more s-character) and less prone to Cytochrome P450 oxidation than acyclic alkyl chains.

-

Conformational Restriction: The rigid ring reduces the entropy penalty upon binding to a protein target.

-

Lipophilicity: It modulates logP, improving membrane permeability without excessive hydrophobicity.

Therapeutic Classes

-

Kinase Inhibitors: The pyrazole core mimics the adenine ring of ATP. The chloromethyl group allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) binding to the solvent-exposed region of the kinase pocket.

-

HCV Polymerase Inhibitors: Cyclopropyl-pyrazole derivatives have been explored as non-nucleoside inhibitors of HCV NS5B polymerase.

-

Agrochemicals: Used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

Safety & Handling

-

Hazard Class: Alkylating Agent.

-

Risk: The chloromethyl moiety is a potential genotoxin (structural alert). It can alkylate DNA bases.

-

Precautions:

-

Handle in a fume hood.

-

Wear double nitrile gloves.

-

Quench excess reagent with ammonium hydroxide or thiols before disposal.

-

Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent hydrolysis (HCl formation).

-

References

-

Vilsmeier-Haack Formylation of Pyrazoles

-

Cyclopropyl Group in Medicinal Chemistry

-

Title: The cyclopropyl group in drug discovery.[6]

- Source:Journal of Medicinal Chemistry.

- Context: Validates the metabolic stability and conformational benefits of the cyclopropyl moiety.

-

- Title: Synthesis and biological evaluation of novel pyrazole derivatives.

-

Safety of Alkylating Agents

- Title: Genotoxic Impurities: Strategies for Identific

- Source:FDA Guidance for Industry.

- Context: Provides regulatory context for handling chloromethyl intermedi

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyclopropyl-4-chloromethyl-1H-pyrazole: Tautomerism, Stability, and Synthetic Utility

This guide serves as a definitive technical reference on the structural dynamics and chemical behavior of 3-cyclopropyl-4-chloromethyl-1H-pyrazole . It is designed for medicinal chemists and process scientists who require a granular understanding of how tautomeric equilibria influence the synthesis, stability, and bioactivity of this specific scaffold.

Executive Summary

The molecule 3-cyclopropyl-4-chloromethyl-1H-pyrazole represents a "privileged scaffold" in kinase inhibitor design and agrochemistry. However, its utility is often complicated by annular tautomerism —the rapid migration of the proton between N1 and N2. This phenomenon is not merely a spectroscopic curiosity; it dictates the regioselectivity of downstream functionalization (e.g., N-alkylation) and the compound's stability profile.

Key Technical Insight: Unlike simple alkyl pyrazoles, the cyclopropyl group exerts a unique electronic influence (sigma-pi conjugation) that strongly biases the tautomeric equilibrium toward the 3-substituted form in neutral media. Furthermore, the presence of the electrophilic 4-chloromethyl moiety introduces a critical risk of intermolecular self-alkylation (polymerization), necessitating specific handling protocols (e.g., storage as HCl salt).

Fundamental Chemistry: The Tautomeric Equilibrium

Annular Tautomerism Mechanism

In solution, 1H-pyrazoles exist as a mixture of two tautomers, traditionally denoted as the 3-substituted and 5-substituted forms.[1] For our target molecule, the equilibrium exists between:

-

Tautomer A: 3-cyclopropyl-4-chloromethyl-1H-pyrazole

-

Tautomer B: 5-cyclopropyl-4-chloromethyl-1H-pyrazole

The interconversion proceeds via an intermolecular proton transfer mechanism, often mediated by trace water or protic solvents.

Thermodynamic Preference

The position of the equilibrium (

-

Electronic Rule: Electron-Donating Groups (EDGs) stabilize the tautomer where the substituent is at position 3 (adjacent to the imine-like N2).

-

Cyclopropyl Effect: The cyclopropyl ring is a weak EDG due to the hyperconjugation of its Walsh orbitals with the pyrazole

-system. -

Conclusion: In non-polar solvents (e.g., CDCl

), the equilibrium heavily favors Tautomer A (3-cyclopropyl) . The ratio is typically >90:10.

Visualization of Equilibrium

Figure 1: The annular tautomerism of 3-cyclopropyl-4-chloromethyl-1H-pyrazole. The equilibrium favors Tautomer A due to the electronic stabilization provided by the cyclopropyl group at the C3 position.

Critical Stability Warning: Self-Alkylation

Expertise Note: A common pitfall with 4-chloromethyl pyrazoles is their inherent instability as free bases.

-

The Hazard: The molecule contains both a nucleophile (pyrazole NH) and an electrophile (chloromethyl group).

-

The Reaction: In the free base form, especially at high concentrations or elevated temperatures, the Pyrazole-NH of one molecule attacks the CH

Cl of another. -

The Result: Formation of insoluble oligomers/polymers.

-

Mitigation Strategy: Always isolate and store this compound as the Hydrochloride Salt (HCl) . The protonation of the pyrazole ring removes its nucleophilicity, rendering the compound stable for long-term storage.

Synthetic Implications: Regioselectivity in Alkylation

When reacting 3-cyclopropyl-4-chloromethyl-1H-pyrazole with an electrophile (R-X), two regioisomers are possible: N1-alkylation and N2-alkylation.

The Curtin-Hammett Scenario

Although Tautomer A (3-cyclopropyl) is the major species in solution, the reaction outcome is determined by the relative reactivity of the conjugate base (pyrazolate anion) and the steric/electronic transition states, not just the ground state population.

Regiochemical Outcome

-

Steric Control: The cyclopropyl group is sterically bulky. Attack at the nitrogen adjacent to the cyclopropyl group (N2) is sterically disfavored.

-

Product: The major product of alkylation is typically the 1-alkyl-3-cyclopropyl isomer (derived from attack at the distal nitrogen).

-

Data Summary:

| Condition | Major Isomer | Mechanism Driver |

| Basic (NaH/DMF) | 1-alkyl-3-cyclopropyl | Steric hindrance of cyclopropyl blocks N2 attack. |

| Acidic/Neutral | N/A | Reaction requires deprotonation. |

| Enzymatic | Variable | Enzyme pocket can override sterics (see ref [1]). |

Reaction Pathway Diagram

Figure 2: Regioselective alkylation pathways. Steric bulk of the cyclopropyl group directs substitution to the distal nitrogen.

Experimental Protocols

Synthesis of 3-Cyclopropyl-4-chloromethyl-1H-pyrazole HCl

Rationale: This route avoids the isolation of the unstable free base.

-

Precursor Formation: React cyclopropyl methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone.

-

Cyclization: Treat the enaminone with hydrazine hydrate in ethanol to yield 3-cyclopropyl-1H-pyrazole .

-

Formylation: Subject the pyrazole to Vilsmeier-Haack conditions (POCl

/DMF) to install the aldehyde at C4, yielding 3-cyclopropyl-1H-pyrazole-4-carbaldehyde . -

Reduction: Reduce the aldehyde using NaBH

in MeOH to the alcohol: (3-cyclopropyl-1H-pyrazol-4-yl)methanol . -

Chlorination & Salt Formation:

-

Suspend the alcohol in dry dichloromethane (DCM).

-

Add thionyl chloride (SOCl

) dropwise at 0°C. -

Reflux for 2 hours.

-

Evaporate solvent and SOCl

. -

Crucial Step: Recrystallize immediately from Ethanol/Ether saturated with HCl gas to isolate the Hydrochloride Salt .

-

Variable Temperature (VT) NMR Characterization

To observe the individual tautomers, the proton exchange must be slowed down to the NMR timescale.

-

Solvent: Acetone-d

or DMF-d -

Temperature: Cool to -40°C to -60°C.

-

Observation:

-

Room Temp: Broad signals for C3/C5 carbons and N-H proton due to averaging.

-

Low Temp: Signals split.

-

Major Set (Tautomer A): Distinct shifts for C3 (attached to cyclopropyl) and C5 (unsubstituted).

-

Minor Set (Tautomer B): Distinct shifts, usually <10% intensity.

-

-

References

-

Regioselective Enzymatic Alkylation of Pyrazoles. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the reversal of regioselectivity using engineered enzymes vs chemical means. URL:[Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI) / PMC. Context: Comprehensive review on substituent effects (EDG vs EWG) on pyrazole tautomerism. URL:[Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (ACS). Context: Detailed mechanistic study on alkylation regioselectivity of 3-substituted pyrazoles. URL:[Link]

-

Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Source: Journal of the Chemical Society, Perkin Transactions 2.[2] Context: Foundational work on using low-temperature NMR to determine tautomeric constants. URL:[Link]

Sources

Molecular weight and formula of 4-(chloromethyl)-3-cyclopropyl-pyrazole

This guide outlines the technical specifications, synthetic pathways, and handling protocols for 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole , a specialized heterocyclic building block used in the design of kinase inhibitors and agrochemicals.

Part 1: Executive Technical Summary

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a bifunctional scaffold featuring a cyclopropyl motif (conferring metabolic stability and unique steric bulk) and a reactive chloromethyl handle (enabling electrophilic alkylation). It serves as a critical intermediate for introducing the 3-cyclopropyl-pyrazole moiety into larger bioactive molecules via nucleophilic substitution.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole | Tautomeric equilibrium typically favors 3-cyclopropyl over 5-cyclopropyl in solution. |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | Monoisotopic Mass: 156.045 |

| Physical State | White to off-white solid | Hygroscopic; prone to hydrolysis if stored improperly. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes; reacts with water/alcohols over time. |

| pKa (Calculated) | ~13.5 (NH), ~2.5 (conjugate acid) | The pyrazole NH is weakly acidic; the pyridine-like N is weakly basic. |

Part 2: Synthetic Methodology & Protocols

The synthesis of this molecule is not a single-step process but rather a convergent workflow starting from cyclopropyl precursors. Below is the industry-standard validated route , designed to minimize regioisomeric impurities.

Core Synthetic Pathway (The "Ester-Reduction-Chlorination" Route)

This route ensures the correct positioning of the cyclopropyl group at C3 and the functional handle at C4.

Step 1: Construction of the Pyrazole Core

Precursor: Ethyl 3-cyclopropyl-3-oxopropanoate (Beta-keto ester).

-

Condensation: React the beta-keto ester with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

-

Conditions: Reflux in toluene or neat at 80°C for 4 hours.

-

Intermediate: Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate.

-

-

Cyclization: Treat the intermediate with Hydrazine Hydrate (N₂H₄·H₂O) .

-

Conditions: Ethanol, 0°C to RT, 2 hours.

-

Product:Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate .

-

Validation: LCMS will show mass [M+H]⁺ = 181.2.

-

Step 2: Reduction to Alcohol

Substrate: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

-

Protocol:

-

Suspend LiAlH₄ (1.5 equiv) in anhydrous THF under Argon at 0°C.

-

Add the ester dropwise. Stir at RT for 3 hours.[1]

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Product:(3-cyclopropyl-1H-pyrazol-4-yl)methanol .

-

Key Check: Disappearance of the ester carbonyl peak (~1700 cm⁻¹) in IR.

-

Step 3: Chlorination (The Critical Step)

Substrate: (3-cyclopropyl-1H-pyrazol-4-yl)methanol.

-

Rationale: The hydroxyl group is a poor leaving group; conversion to alkyl chloride activates it for downstream coupling.

-

Protocol:

-

Dissolve the alcohol in Dichloromethane (DCM) or Chloroform.

-

Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 0°C.

-

Optional: Add a catalytic amount of DMF to form the Vilsmeier-Haack active species, accelerating the reaction.

-

Stir at RT for 2–4 hours or reflux if sluggish.

-

Workup: Evaporate volatiles under reduced pressure. Do not perform an aqueous wash unless necessary, as the product hydrolyzes back to the alcohol. Isolate as the hydrochloride salt or neutralize with cold bicarbonate immediately before use.

-

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the chemical logic flow, from precursor selection to the final reactive warhead, highlighting the critical transition points.

Figure 1: Step-wise synthetic logic flow for generating the chloromethyl-pyrazole scaffold. The red dashed box indicates the moisture-sensitive step requiring anhydrous conditions.

Part 4: Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Hydrolysis Risk: The benzylic-like C-Cl bond is highly reactive. Exposure to atmospheric moisture converts the chloride back to the alcohol (CAS 2091597-42-9) and HCl.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Self-Alkylation: In the free base form, the pyrazole nitrogen can intermolecularly attack the chloromethyl group of another molecule, leading to polymerization. Store as the Hydrochloride (HCl) salt to suppress this nucleophilicity.

Analytical Validation

To verify the integrity of your synthesized batch, look for these markers:

-

¹H NMR (DMSO-d₆):

-

Cyclopropyl: Multiplets at δ 0.7–1.0 ppm (4H) and ~1.9 ppm (1H).

-

Chloromethyl: Singlet at δ 4.6–4.8 ppm (2H). (Note: If this shifts to ~4.3 ppm, check for hydrolysis to alcohol).

-

Pyrazole CH: Singlet at δ 7.5–8.0 ppm (1H, C5-H).

-

-

LCMS: Expect a characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Safety Directives

-

Alkylating Agent: This compound is a potent electrophile. It can alkylate DNA. Handle inside a fume hood with double gloving.

-

Corrosive: The HCl salt form or residual thionyl chloride will release acid fumes upon contact with moisture.

References

-

PubChem. (n.d.). Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2008). General Methods for Pyrazole Synthesis via Enaminones. Org. Synth. 2008, 85, 12. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

MDPI Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

Topic: Solubility of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole in organic solvents Content Type: Technical Whitepaper / Operational Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Discovery Researchers.

Executive Summary

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and antiviral agents (e.g., HCV NS5A inhibitors). Its utility is defined by two competing structural features: the cyclopropyl-pyrazole core , which dictates its lipophilicity and hydrogen-bonding potential, and the chloromethyl moiety , a reactive electrophile susceptible to solvolysis.

This guide moves beyond simple solubility data to address the stability-solubility paradox. While polar protic solvents (methanol, water) may theoretically dissolve the compound, they act as nucleophiles that degrade the chloromethyl "warhead." This document outlines the optimal solvent systems for processing, storage, and reaction, alongside a validated protocol for empirical solubility determination.

Part 1: Molecular Architecture & Physicochemical Profile

To predict solubility behavior, one must deconstruct the molecule into its functional domains.

| Structural Domain | Physicochemical Effect | Solubility Implication |

| Pyrazole Ring (1H) | Amphoteric (H-bond donor & acceptor). High polarity. | Promotes solubility in dipolar aprotic solvents (DMSO, DMF) and polar organic solvents (THF, EtOAc). |

| Cyclopropyl Group | Lipophilic ( | Increases LogP (approx. +0.4 vs. methyl). Reduces water solubility compared to simple pyrazoles.[1] Enhances solubility in chlorinated solvents (DCM). |

| Chloromethyl Group | Electrophilic, moderately lipophilic. | CRITICAL: Introduces reactivity. While it aids solubility in organics, it renders the molecule unstable in nucleophilic solvents (alcohols, water, amines) via |

Estimated Physicochemical Properties

-

LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic)

-

pKa (Pyrazole NH): ~13.5 (Weak Acid)

-

pKa (Conjugate Acid): ~2.0 (Weak Base)

-

Physical State: Crystalline Solid (Likely MP: 60–100°C range based on analogs).

Part 2: Solvent Selection Strategy

The primary challenge with 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is not just dissolving it, but keeping it intact. The following classification guides solvent choice based on Solubility Power vs. Chemical Compatibility .

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Potential | Compatibility Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Primary Choice. Excellent for extraction and reactions. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Low | Secondary Choice. Good for general handling; easy to remove. |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Medium | Use with Caution. High solubility, but difficult to remove. High dielectric constant may accelerate solvolysis if trace water is present. |

| Aromatic | Toluene, Xylene | Moderate | Low | Good. Useful for heating reactions; lower solubility at RT compared to DCM. |

| Alcohols | Methanol, Ethanol, IPA | High | CRITICAL | AVOID. Rapid solvolysis forms the alkoxymethyl ether (e.g., methoxymethyl pyrazole). |

| Alkanes | Hexanes, Heptane | Very Low | Low | Anti-Solvent. Use for precipitation/crystallization only. |

| Aqueous | Water, Buffers | Low | CRITICAL | AVOID. Hydrolysis converts chloromethyl to hydroxymethyl. |

Visualization: Solvent Selection Logic

Figure 1: Decision tree for solvent selection emphasizing the exclusion of nucleophilic solvents to prevent degradation.

Part 3: Experimental Protocol for Solubility Determination

Objective: Determine the saturation solubility (

Reagents & Equipment

-

Test Compound: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (>98% purity).

-

Solvents: HPLC Grade Acetonitrile (ACN), Dichloromethane (DCM), Toluene, THF.

-

Analysis: HPLC with UV detection (254 nm) or LC-MS.

-

Filtration: 0.22 µm PTFE syringe filters (Do not use Nylon; it can react with alkyl halides).

Step-by-Step Workflow

-

Preparation (Supersaturation):

-

Weigh approx. 50 mg of the pyrazole into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent (e.g., Toluene).

-

Note: If the solid dissolves completely, add more solid until a visible suspension persists.

-

-

Equilibration:

-

Cap the vial tightly.

-

Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Critical Control: Protect from light and moisture (use Parafilm).

-

-

Sampling & Filtration:

-

Stop agitation and allow solids to settle for 30 minutes.

-

Draw supernatant using a glass syringe.

-

Filter through a 0.22 µm PTFE filter into a clean HPLC vial.

-

Dilution: Immediately dilute an aliquot (e.g., 10 µL) into 990 µL of Acetonitrile (NOT Methanol) to quench the sample for analysis.

-

-

Quantification (HPLC-UV):

-

Inject the diluted sample.

-

Calculate concentration using a calibration curve prepared in Acetonitrile.

-

Stability Check: Inspect the chromatogram for new peaks.

-

M+17 peak (LC-MS): Indicates hydrolysis (Reaction with water).

-

M+31 peak (LC-MS): Indicates methanolysis (if MeOH was used improperly).

-

-

Visualization: Solubility & Stability Workflow

Figure 2: Validated workflow for solubility determination. Note the critical dilution step using ACN to prevent artifact formation.

Part 4: Stability & Handling Risks

The "Chloromethyl" Warning

The chloromethyl group (-CH2Cl) attached to the aromatic pyrazole ring behaves similarly to a benzyl chloride . It is an active alkylating agent.

-

Mechanism: In the presence of nucleophiles (

), the chloride is displaced. -

Impact on Solubility Data: If you attempt to measure solubility in Methanol or Ethanol, the concentration of the parent compound will decrease over time, not because of precipitation, but because it is converting into the ether derivative.

-

Safety: As an alkylating agent, this compound is potentially genotoxic. Handle with gloves and in a fume hood.

Storage Recommendations

-

Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

-

In Solution: If solution storage is necessary, use anhydrous DCM or THF and store cold. Avoid DMSO solutions for long-term storage as they can facilitate decomposition over weeks.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23569310, 4-Cyclopropyl-1H-pyrazol-3-amine (Analogous Structure). Retrieved from [Link]

-

European Medicines Agency (2022). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (General guidance on solvent selection in pharma). Retrieved from [Link]

-

Organic Syntheses (2011). Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. (Provides context on solvent compatibility for pyrazole synthesis). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Benzyl Chloride/Alkyl Halide reactivity mechanisms).

Sources

Commercial Sourcing & Technical Guide: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole

Executive Summary

Target Molecule: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole CAS Registry Number: 2090281-90-4 Primary Application: Key pharmacophore intermediate for kinase inhibitors (e.g., JAK, BRAF) and GPCR ligands. Critical Handling Note: This compound is a potent alkylating agent. It is prone to self-polymerization (intermolecular N-alkylation) if stored as a free base. Commercial supplies are typically provided as the Hydrochloride (HCl) salt or require immediate cold-chain handling (-20°C).

Part 1: Chemical Profile & Specifications[1][2]

Molecular Identity

The molecule features a pyrazole core substituted with a cyclopropyl group at the C3 position and a reactive chloromethyl handle at C4. The cyclopropyl group acts as a lipophilic bioisostere, improving metabolic stability and potency in drug candidates.

| Property | Specification |

| IUPAC Name | 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Exact Mass | 156.045 |

| Physical State | Off-white to pale yellow solid (typically HCl salt) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents. |

| Stability | High Risk. Hydrolytically unstable (forms alcohol). Prone to self-alkylation. |

Structural Visualization

The following diagram illustrates the core structure and its reactive centers.

Figure 1: Structural breakdown highlighting the electrophilic chloromethyl group and the nucleophilic N1-H, creating a risk of self-polymerization.

Part 2: Commercial Sourcing Landscape

Due to the instability of the free base, "off-the-shelf" bulk inventory is rare. Most suppliers provide this on a Make-to-Order basis or supply the stable precursor (Alcohol or Ester).

Primary Suppliers (Verified)

| Supplier Tier | Vendor | Catalog/Ref | Availability | Notes |

| Tier 1 (Global) | Sigma-Aldrich | ENAH304902DE | Lead Time: 2-4 Weeks | Sourced via Enamine/ChemBridge partnership. Likely HCl salt.[1] |

| Tier 2 (Specialist) | Enamine | Custom Request | Lead Time: 2 Weeks | Primary manufacturer of cyclopropyl-pyrazole building blocks. |

| Tier 3 (Bulk) | WuXi AppTec | Custom | Lead Time: 4-6 Weeks | Best for KG scale. Will likely ship as Alcohol precursor + SOCl₂ protocol. |

Strategic Sourcing: The "Precursor Route"

If the chloromethyl intermediate is unavailable or degraded, it is standard industry practice to purchase the stable Alcohol or Ester precursor and perform the chlorination in-house immediately before use.

Precursor Targets:

-

Alcohol: (3-Cyclopropyl-1H-pyrazol-4-yl)methanol (CAS: Verify with supplier)

-

Ester: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (CAS: 1246471-38-4 )[2]

Part 3: Synthesis & Technical Protocols

In-House Synthesis Workflow

This self-validating protocol ensures fresh, high-purity material.

Figure 2: Synthetic pathway from the commercially stable ester precursor.

Quality Control (QC) Methodology

Upon receipt or synthesis, validate the material immediately.

-

Visual Inspection: Material should be a white/off-white powder. Pink or brown coloration indicates oxidation or polymerization.

-

1H NMR (DMSO-d6):

-

Diagnostic Peak: The methylene protons (-CH ₂Cl) appear as a singlet around δ 4.5 – 4.7 ppm .

-

Impurity Check: Look for a peak at δ 4.2 – 4.3 ppm (Hydrolysis product: Alcohol) or broad multiplets in the aromatic region (Polymer).

-

-

LC-MS Precaution:

-

Warning: The chloromethyl group hydrolyzes rapidly in aqueous mobile phases. Use a non-aqueous injection or interpret the [M-Cl+OH]+ peak (Mass = 138) as the parent compound.

-

Part 4: Safety & Handling (E-E-A-T)[1]

Hazard Identification

-

Alkylating Agent: This compound is a potent electrophile. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.

-

Corrosive: Causes severe skin burns and eye damage (H314).[3]

-

Lachrymator: Volatile traces can cause eye tearing.

Storage Protocol

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen (hygroscopic).

-

Form: Preferentially store as the Hydrochloride salt . If you possess the free base, convert to HCl salt by bubbling dry HCl gas through an ethereal solution, filter, and dry under vacuum.

References

-

Sigma-Aldrich. Product Detail: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole (ENAH304902DE). Verified CAS 2090281-90-4.

-

PubChem. Compound Summary: 4-(Chloromethyl)-1H-pyrazole derivatives. National Library of Medicine.

-

ChemicalBook. Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (Precursor). CAS 1246471-38-4.[2]

-

Organic Chemistry Portal. General Synthesis of Pyrazoles and Chloromethylation.

Sources

Difference between 3-cyclopropyl and 5-cyclopropyl pyrazole tautomers

Executive Summary

The distinction between 3-cyclopropyl and 5-cyclopropyl pyrazole tautomers is a critical checkpoint in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While the cyclopropyl group is a validated bioisostere for isopropyl or phenyl moieties—offering improved metabolic stability and unique electronic vectors—its position on the pyrazole ring dictates ligand-protein binding topology.

This guide provides a definitive technical framework for:

-

Thermodynamics: Understanding why the 3-cyclopropyl tautomer is energetically favored.

-

Synthesis: Controlling regioselectivity during N-alkylation (Steric vs. Electronic control).

-

Characterization: A self-validating NMR protocol to unambiguously assign regioisomers.

Part 1: The Tautomeric Equilibrium

In solution, N-unsubstituted pyrazoles exist in a rapid equilibrium between two annular tautomers. For a monosubstituted pyrazole bearing a cyclopropyl (Cp) group, these are 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole .

Thermodynamic Preference

Unlike electron-withdrawing groups (EWGs like

-

Rule: EDGs generally stabilize the 3-tautomer .

-

Mechanism: The 3-tautomer places the substituent adjacent to the pyridine-like nitrogen (

), allowing for favorable electronic interaction without steric clash with the -

Equilibrium Constant (

): In non-polar solvents (

Visualization of Equilibrium

Part 2: Synthetic Control (Regioselective Alkylation)

A common bottleneck is fixing the tautomer via N-alkylation. The reaction of 3-cyclopropylpyrazole with an alkyl halide (

Steric vs. Electronic Control

-

Steric Control (Major Pathway): The cyclopropyl group exerts steric bulk (approximate

-value 1.4 kcal/mol). The electrophile prefers to attack the distal nitrogen (-

Result: Formation of 1-alkyl-3-cyclopropylpyrazole .

-

-

Electronic Control (Minor Pathway): The lone pair on

(proximal to Cp) is inherently more nucleophilic due to the inductive donation from the cyclopropyl group. However, steric hindrance usually overrides this electronic advantage.-

Result: Formation of 1-alkyl-5-cyclopropylpyrazole .

-

Optimization Protocol

To maximize the ratio of the desired isomer, manipulate the solvent and base:

| Variable | Condition for 1,3-Isomer (Distal) | Condition for 1,5-Isomer (Proximal) |

| Mechanism | Coordination/Chelation | |

| Base | ||

| Solvent | DMF or THF (Polar aprotic) | Toluene (Non-polar) |

| Additives | None | 18-Crown-6 (to strip cation) |

| Typical Ratio | 10 : 1 | 1 : 1 (Difficult to selective) |

> Note: To access the 1,5-isomer exclusively, de novo synthesis using hydrazine and

Part 3: Structural Characterization (The Self-Validating Protocol)

Distinguishing the two isomers requires a rigorous NMR workflow. Do not rely solely on chemical shift predictions.[1]

The Definitive NOE Experiment

Nuclear Overhauser Effect (NOE) spectroscopy provides the only unambiguous proof of structure.

-

Experiment: 1D NOE Difference or 2D NOESY.

-

Target: Irradiate the

-Methyl (or -

Observation:

-

1,3-Isomer: Strong NOE enhancement of the pyrazole H5 proton (singlet/doublet around 7.2-7.5 ppm). No enhancement of cyclopropyl protons.

-

1,5-Isomer: Strong NOE enhancement of the Cyclopropyl methine (multiplet around 1.5-2.0 ppm). No enhancement of aromatic protons.

-

NMR Data Summary Table

| Feature | 1-Methyl-3-cyclopropylpyrazole | 1-Methyl-5-cyclopropylpyrazole |

Characterization Workflow Diagram

Part 4: Biological Implications in Drug Design

The choice between 3- and 5-cyclopropyl isomers fundamentally alters the vector of the substituent within the binding pocket.

-

Shape Complementarity:

-

3-Cyclopropyl: Projects the bulky group away from the hinge binding region (assuming standard kinase binding mode where N1/N2 interact with the hinge). Often used to fill hydrophobic pockets (Gatekeeper residues).

-

5-Cyclopropyl: Projects the group towards the solvent front or steric shelf. This often causes steric clash with the protein backbone unless the pocket is exceptionally deep.

-

-

Case Reference:

-

In the development of Crizotinib analogues, the pyrazole substitution pattern was tuned to optimize Van der Waals contacts. The 3-substituted variants typically showed superior potency due to reduced steric penalty at the active site entrance [1].

-

References

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

-

Elguero, J., et al. (2000). "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 76, 1-64. Link

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. Link

-

Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

Sources

Technical Guide: 3-Cyclopropyl-5-(chloromethyl)pyrazole Building Blocks

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-cyclopropyl-5-(chloromethyl)pyrazole scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It combines the metabolic resilience and conformational rigidity of the cyclopropyl group (a bioisostere for isopropyl/ethyl) with the versatile reactivity of the chloromethyl moiety (an electrophilic handle for

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, regiochemical control, reactivity profile, and safety protocols. It moves beyond standard procedures to explain the why behind experimental choices, ensuring reproducibility and scalability.

Part 1: The Medicinal Chemistry Rationale[1][2]

The "Magic" of the Cyclopropyl Group

In drug design, the cyclopropyl group is far more than a simple spacer. It offers distinct advantages over acyclic alkyl groups (isopropyl, ethyl):

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic secondary carbons (~95 kcal/mol), significantly reducing susceptibility to Cytochrome P450-mediated oxidation (hydroxylation).

-

-Aromaticity & Electronics: The cyclopropyl group has partial

-

Vector Alignment: The rigid

bond angle orients substituents in specific vectors that acyclic chains cannot maintain, often improving binding affinity in tight hydrophobic pockets (e.g., kinase ATP-binding sites).

The Chloromethyl "Warhead"

The 5-chloromethyl group serves as a "spring-loaded" electrophile. Unlike a simple methyl group, it allows for rapid library generation via nucleophilic substitution. It is particularly valuable for:

-

Fragment-Based Drug Discovery (FBDD): Rapidly appending solubilizing tails (morpholines, piperazines).

-

PROTAC Linkers: Serving as an attachment point for alkyl chain linkers.

-

Covalent Inhibitors: Acting as a mild electrophile (though usually converted to acrylamides for this purpose).

Part 2: Synthetic Strategy & Regiocontrol

The synthesis of 3-cyclopropyl-5-(chloromethyl)pyrazole is rarely done via direct chloromethylation of the pyrazole ring, as Friedel-Crafts conditions typically target the C4 position. The industry-standard approach is a de novo synthesis starting from acyclic precursors to ensure correct substitution patterns.

The "Ester-Reduction-Chlorination" Route

The most robust route involves constructing the pyrazole core with an ester handle, reducing it, and then chlorinating.

Step 1: Knorr Pyrazole Synthesis (Regioselectivity Challenge)

The reaction of a hydrazine with a 1,3-dicarbonyl (specifically ethyl 4-cyclopropyl-2,4-dioxobutanoate ) is the critical step.

-

The Challenge: Reacting a monosubstituted hydrazine (e.g., Methylhydrazine) can yield two regioisomers: 1,3-isomer vs. 1,5-isomer.

-

The Solution: Regioselectivity is driven by the relative electrophilicity of the carbonyls. The ketone (adjacent to the cyclopropyl) is generally more electrophilic than the ester carbonyl. However, steric bulk from the cyclopropyl group can shift the hydrazine attack.

-

Note: For N-unsubstituted pyrazoles (using hydrazine hydrate), tautomerism makes the 3- and 5- positions equivalent in solution until N-alkylation occurs.

-

Step 2: Reduction

The ester at C5 is reduced to a primary alcohol using Lithium Aluminum Hydride (LAH) or DIBAL-H . LAH is preferred for small scale; DIBAL is preferred for process scale to avoid aluminum emulsions.

Step 3: Deoxychlorination

The alcohol is converted to the chloride using Thionyl Chloride (

Visualization of Synthetic Pathway

Figure 1: Robust synthetic pathway avoiding regioselectivity issues of direct functionalization.

Part 3: Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

-

Reagents: Ethyl cyclopropyl ketone (1.0 eq), Diethyl oxalate (1.2 eq), NaOEt (1.3 eq), Hydrazine hydrate (1.1 eq).

-

Protocol:

-

Generate the sodium enolate of ethyl cyclopropyl ketone by treating with NaOEt in EtOH at 0°C.

-

Add diethyl oxalate dropwise (Claisen condensation). Stir at RT for 12h.

-

Checkpoint: TLC should show a new polar spot (diketo-ester).

-

Add hydrazine hydrate dropwise (Exothermic!). Reflux for 4h.

-

Concentrate and precipitate with water/acetic acid to isolate the pyrazole ester.

-

Step 2: Chlorination (The Critical Step)

-

Reagents: 3-Cyclopropyl-5-(hydroxymethyl)pyrazole (1.0 eq), Thionyl Chloride (

, 3.0 eq), DCM (Solvent). -

Protocol:

-

Suspend the alcohol in anhydrous DCM under

atmosphere. -

Cool to 0°C. Add

dropwise.-

Mechanistic Insight: The reaction proceeds via a chlorosulfite intermediate (

). Heating drives off

-

-

Allow to warm to RT and stir for 4h.

-

Workup (Caution): Quench carefully with saturated

. The pyrazole hydrochloride salt may form; ensure pH is basic (~pH 8) to extract the free base, or isolate as the HCl salt if stability is a concern.

-

Part 4: Reactivity & Functionalization

The chloromethyl group is highly reactive toward nucleophiles. The order of reactivity in

Reactivity Landscape

Figure 2: Divergent synthesis capabilities from the chloromethyl core.

Troubleshooting Nucleophilic Substitution

-

Issue: Over-alkylation (Poly-alkylation) when using primary amines.

-

Fix: Use a large excess (5-10 eq) of the amine or use a protected amine (e.g., potassium phthalimide) followed by hydrazine deprotection (Gabriel Synthesis).

-

Issue: N-alkylation of the pyrazole ring instead of the chloromethyl group.

-

Fix: The chloromethyl group is usually more electrophilic (

carbon) than the steric bulk of the pyrazole nitrogen would allow for intermolecular alkylation, but protection of the pyrazole NH (e.g., with THP or SEM) is recommended if using strong bases (NaH).

Part 5: Stability & Safety (Critical)

Genotoxicity Warning

Chloromethyl heterocycles are alkylating agents . They can react with DNA bases (guanine N7).

-

Handling: Treat as a potential mutagen. Use double gloves (Nitrile/Neoprene) and handle exclusively in a fume hood.

-

Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate (nucleophilic destruction of the alkyl chloride).

Storage Stability

-

Free Base: The free base of 5-(chloromethyl)pyrazole can undergo intermolecular self-alkylation (polymerization) upon long-term storage, forming insoluble oligomers.

-

Recommendation: Store as the Hydrochloride Salt (HCl) . The protonation of the pyrazole nitrogen reduces its nucleophilicity, preventing self-polymerization. Store at -20°C under Argon.

References

-

Regioselectivity in Pyrazole Synthesis

-

Medicinal Chemistry of Cyclopropyl Groups

-

Safety of Chloromethyl Ethers/Heterocycles

-

BenchChem Safety Data. "Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride" (Analogous handling protocols). Link

-

-

Nucleophilic Substitution on Pyrazoles

-

General Pyrazole Reactivity

-

Silva, V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link

-

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole

Executive Summary

This application note details the robust synthetic protocol for generating 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole , a critical pharmacophore found in various tyrosine kinase inhibitors (e.g., for HCV or oncology targets).

Unlike routes utilizing expensive cyclopropyl methyl ketone or unstable intermediates, this protocol utilizes Ethyl Acetoacetate (EAA) —a commoditized, high-availability starting material. The synthesis features a magnesium-mediated C-acylation/deacetylation sequence to install the cyclopropyl moiety, followed by a regioselective heterocyclization and functional group transformation.

Key Advantages of This Route[1]

-

Cost-Efficiency: Bypasses expensive cyclopropyl-beta-keto ester vendors by synthesizing it from EAA.

-

Scalability: Avoids cryogenic lithiation steps (e.g., LDA/n-BuLi) common in alternative routes, utilizing mild magnesium chelation instead.

-

Regiocontrol: The use of DMF-DMA ensures exclusive formation of the 4-carboxylate isomer prior to reduction.

Synthetic Pathway Visualization

The following flowchart illustrates the critical intermediates and decision nodes in the synthetic workflow.

Figure 1: Step-wise synthetic logic from Ethyl Acetoacetate to the chloromethyl pyrazole target.

Detailed Experimental Protocols

Phase 1: Construction of the Beta-Keto Ester Scaffold

Objective: Convert Ethyl Acetoacetate (EAA) to Ethyl 3-cyclopropyl-3-oxopropanoate. Mechanism: Magnesium chloride forms a chelate with the dicarbonyl of EAA, increasing the acidity of the alpha-proton and preventing O-acylation. Subsequent treatment with ammonia induces a retro-Claisen fragmentation, selectively removing the acetyl group.

Reagents

-

Ethyl Acetoacetate (1.0 eq)

-

Magnesium Chloride (anhydrous, 1.1 eq)

-

Pyridine (2.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Ammonium Chloride / Ammonia buffer (sat. aq.)

Protocol

-

Chelation: In a reactor equipped with an overhead stirrer, suspend anhydrous MgCl₂ (1.1 eq) in DCM (5 vol). Cool to 0°C.[1][2]

-

Activation: Add EAA (1.0 eq) dropwise. Stir for 15 min. Add Pyridine (2.0 eq) dropwise, maintaining temperature <5°C. The mixture will become a slurry. Stir for 30 min at 0°C.

-

Acylation: Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise over 1 hour. The reaction is exothermic; strictly maintain T < 10°C.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. IPC (TLC/GC): Confirm consumption of acid chloride.

-

Quench & Deacetylation: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (3 vol) followed by aqueous NH₃ (25% soln, 1 vol). Stir vigorously for 3-4 hours at RT.

-

Note: This step cleaves the acetyl group. Monitor by GC for the disappearance of the tricarbonyl intermediate.

-

-

Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Distillation under reduced pressure (approx. 90-95°C at 4 mmHg) yields Intermediate B as a colorless oil.

Phase 2: Pyrazole Ring Formation (The DMF-DMA Route)

Objective: Synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. Rationale: Direct reaction of beta-keto esters with hydrazine often yields pyrazolones. To obtain the 4-carboxylate , we must introduce a one-carbon "formyl" equivalent via DMF-DMA before cyclization.

Protocol

-

Enaminone Formation: Dissolve Intermediate B (1.0 eq) in Toluene (5 vol). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq).

-

Reflux: Heat to reflux (110°C) for 3 hours. Methanol is generated; use a Dean-Stark trap or open reflux to drive equilibrium if necessary.

-

Concentration: Evaporate solvent to yield the crude enaminone (Intermediate C). Do not purify; use immediately.

-

Cyclization: Dissolve crude Intermediate C in Ethanol (5 vol). Cool to 0-5°C.

-

Hydrazine Addition: Add Hydrazine Hydrate (1.1 eq) dropwise.

-

Safety Alert: Hydrazine is a potent carcinogen and skin sensitizer. Use double-gloving and a fume hood.

-

-

Stir: Allow to warm to RT and stir for 2 hours.

-

Isolation: Concentrate the ethanol. The residue is often a solid. Triturate with cold diethyl ether or hexanes to collect Intermediate D as a white/off-white solid.

Phase 3: Functional Group Transformation (Ester to Chloromethyl)

Objective: Reduction to alcohol followed by chlorination.

Step 3A: Reduction

-

Suspend LiAlH₄ (1.2 eq) in anhydrous THF (10 vol) under Nitrogen at 0°C.

-

Dissolve Intermediate D in THF and add dropwise to the LAH suspension.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Fieser Quench: Cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass).

-

Filter the granular precipitate. Concentrate the filtrate to obtain Intermediate E ((3-cyclopropyl-1H-pyrazol-4-yl)methanol).

Step 3B: Chlorination

-

Dissolve Intermediate E (1.0 eq) in DCM (10 vol). Cool to 0°C.[1][2]

-

Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

-

Note: Catalytic DMF (2-3 drops) can accelerate this reaction if sluggish.

-

-

Stir at RT for 2-4 hours. A precipitate (the hydrochloride salt of the product) may form.

-

Workup: Neutralize carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.[3]

-

Final Isolation: Dry (MgSO₄) and concentrate. Recrystallize from EtOAc/Hexanes if high purity is required.

Critical Process Parameters (CPPs) & Troubleshooting

| Process Step | Observation / Issue | Root Cause | Corrective Action |

| Mg-Acylation | Low yield of Intermediate B | Incomplete deacetylation | Increase reaction time with NH₄Cl/NH₃ buffer; ensure pH is basic (>9). |

| Enaminone | Starting material remains | DMF-DMA degradation | Use fresh DMF-DMA. Ensure anhydrous conditions during reflux. |

| Cyclization | Formation of Pyrazolone | Direct attack on ester | Ensure Enaminone formation is complete before adding hydrazine. |

| Chlorination | Product decomposition | Acid sensitivity | Neutralize SOCl₂ reaction mixture immediately after completion; do not store acidic crude. |

Safety & Handling

-

Hydrazine Hydrate: Severe poison, corrosive, carcinogen. Inactivate excess hydrazine with bleach (hypochlorite) before disposal.

-

Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Perform all quenches slowly in a well-ventilated hood.

-

Exotherms: The Mg-acylation and LAH reduction steps are highly exothermic. Control addition rates strictly.

References

-

Synthesis of Beta-Keto Esters via MgCl2

- Methodology: This protocol is adapted from the standard magnesium chloride-mediated acyl

- Source: Rathke, M. W., & Cowan, P. J. (1985).

-

Verification: (Analogous procedure for acylation).

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

- Specific Application: Detailed preparation of the cyclopropyl beta-keto ester.

- Source: BenchChem / PrepChem D

-

Verification:

-

Pyrazole Formation via DMF-DMA

-

Chlorination of Alcohols with Thionyl Chloride

- Protocol: Standard operating procedures for converting heterocyclic alcohols to chlorides.

- Source: W.G. Young et al., J. Am. Chem. Soc. (1950).

-

Verification:

Sources

- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Nucleophilic Substitution of 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole

Abstract & Strategic Significance

The 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). The cyclopropyl moiety confers unique metabolic stability and rigid steric bulk that often enhances selectivity within ATP-binding pockets, while the pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif.

This Application Note details the high-fidelity protocols for functionalizing the C4-chloromethyl position via nucleophilic substitution (

Chemical Properties & Safety Profile

Molecule Specifications[1][2][3]

-

IUPAC Name: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

-

Molecular Weight: 156.61 g/mol

-

Reactivity Class: Benzylic-like primary alkyl halide (High

reactivity). -

pKa (Pyrazole NH): ~14.0 (DMSO).

Critical Safety Warning: Lachrymator

WARNING: Chloromethyl-heterocycles are potent alkylating agents and often severe lachrymators (tear-inducing).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

Decontamination: Quench glassware and spills with dilute ammonium hydroxide or 1M NaOH to destroy the alkylating potential before removal from the hood.

Mechanistic Analysis & Reaction Landscape

The primary challenge in functionalizing this scaffold is the amphoteric nature of the pyrazole ring. The C4-chloromethyl group is a potent electrophile, while the pyrazole nitrogen (N1) is a nucleophile.

The Chemoselectivity Challenge

Without protection, the starting material can undergo intermolecular self-alkylation, leading to insoluble oligomers or dimers.

Figure 1: Reaction landscape showing the competition between the desired substitution (Path A) and unwanted self-alkylation (Path B).

Experimental Protocols

Protocol A: Direct Amination (Unprotected Route)

Best for: Rapid analog generation when minor dimerization loss is acceptable.

Principle: Use a vast excess of the nucleophile (amine) to statistically favor the attack of the amine over the pyrazole nitrogen.

Reagents:

-

Substrate: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (3.0 – 5.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Acetonitrile (ACN) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the Nucleophile (5.0 eq) and DIPEA (2.0 eq) in ACN (0.1 M concentration relative to substrate). Cool to 0°C.

-

Addition: Dissolve the Substrate in a minimal amount of ACN. Add this solution dropwise to the nucleophile mixture over 10 minutes.

-

Note: Slow addition of the electrophile to an excess of nucleophile minimizes dimerization.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check LCMS for disappearance of starting material (M+H: 157/159) and appearance of product.

-

-

Workup: Concentrate the solvent under reduced pressure. Resuspend residue in DCM/Water.

-

Purification: The excess amine can often be removed by an acidic wash (if the product is less basic) or by automated flash chromatography (DCM:MeOH gradient).

Protocol B: The "Gold Standard" Protected Route

Best for: Scale-up, expensive nucleophiles, or when high yield is critical.

Principle: Mask the pyrazole nitrogen with a protecting group (SEM, THP, or Boc) to eliminate self-alkylation, then deprotect after substitution.

Figure 2: The three-stage workflow ensuring regiospecificity.

Step-by-Step Procedure (Example: Thioether Formation):

-

Protection (if not purchased protected): React substrate with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to form the THP-protected intermediate.

-

Substitution:

-

Dissolve Thiol (1.2 eq) in DMF. Add

(1.5 eq). Stir 15 min. -

Add Protected-Substrate (1.0 eq). Heat to 60°C for 2 hours.

-

-

Deprotection: Treat the isolated product with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to remove the THP group.

Data Interpretation & Troubleshooting

Solvent Selection Matrix

The choice of solvent significantly impacts the reaction rate and the ratio of

| Solvent | Dielectric Constant | Rate ( | Recommendation |

| Acetonitrile (ACN) | 37.5 | High | Preferred. Easy workup, good solubility. |

| DMF | 36.7 | Very High | Use for weak nucleophiles. Harder to remove. |

| THF | 7.5 | Moderate | Good for alkoxide nucleophiles. |

| Methanol | 33.0 | Low | Avoid. Solvolysis (methanolysis) of the chloride competes. |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| New spot on TLC (lower Rf) that is not product. | Dimerization (Self-alkylation). | Switch to Protocol B (Protection) or increase Nucleophile equivalents to >5.0. |

| Starting material consumed, but low product mass. | Volatility or Cyclopropane ring opening. | Avoid strong acids at high temps. The cyclopropyl ring is stable to base but sensitive to strong acid/radical conditions. |

| LCMS shows M+14 mass shift. | Methylation (if using MeOH). | Ensure no methanol is present during the substitution step. |

References

-

Pyrazole Chemistry Overview

-

Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

-

-

Kinase Inhibitor Scaffolds (Cyclopropyl-Pyrazole SAR)

- Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004. (Demonstrates pyrazole utility in kinase inhibition).

-

Nucleophilic Substitution Protocols (General Heterocycles)

-

Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004); Vol. 75, p. 106 (1998). (General alkylation protocols).

-

-

Lachrymator Safety Data

- National Institute for Occupational Safety and Health (NIOSH). "Pocket Guide to Chemical Hazards."

Sources

Protocol for N-Alkylation of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

Application Note: AN-PYZ-043

Executive Summary & Strategic Analysis

The functionalization of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole presents a classic "bifunctional scaffold" challenge in medicinal chemistry. This molecule contains two competing reactive sites:

-

The Pyrazole Nitrogen (Nucleophile): Upon deprotonation, the pyrazole ring becomes a potent nucleophile (

).[1] -

The Chloromethyl Group (Electrophile): The allylic/benzylic-like chloride is highly susceptible to

attack.

The Core Conflict: Attempting a direct base-mediated

This Application Note defines two protocols:

-

Protocol A (The "Rescue" Method): Direct alkylation under kinetic control (High Dilution).[1] Use this only if you are forced to start with the chlorinated material.[1]

-

Protocol B (The "Gold Standard" Method): The indirect route via the alcohol intermediate, which guarantees high yield and regiocontrol.[1]

Chemical Logic & Regioselectivity

The Cyclopropyl Effect

The 3-cyclopropyl group exerts significant steric influence, driving regioselectivity.[1]

-

Tautomer Equilibrium: In solution, the proton resides on either nitrogen.[1]

-

Alkylation Preference: Alkylation typically occurs at the nitrogen distal to the bulky substituent to minimize steric clash.[1]

-

Major Isomer: 1-alkyl-3-cyclopropyl (N1-alkylation).

-

Minor Isomer: 1-alkyl-5-cyclopropyl (N2-alkylation).

-

The Polymerization Trap

The following diagram illustrates the mechanistic competition you must manage.

Figure 1: The competition between desired cross-alkylation and self-destructive polymerization.

Protocol A: Direct N-Alkylation (High Dilution Strategy)

Applicability: Use this protocol only if the 4-chloromethyl starting material is already in hand and cannot be resynthesized from the alcohol.

Principle: We utilize High Dilution conditions to statistically favor the reaction between the pyrazole and the external alkyl halide (

Materials

-

Substrate: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq)

-

Alkylating Agent: Alkyl Bromide/Iodide (

) (1.5 – 2.0 eq)[1] -

Base: Cesium Carbonate (

) (2.0 eq) - Selected for the "Cesium Effect" which often improves solubility and site isolation.[1] -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure

-

Preparation of Electrophile Solution (The "Bath"):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkylating Agent (1.5 eq) and

(2.0 eq) in anhydrous MeCN. -

Critical: The volume of solvent should be calculated to achieve a final concentration of <0.05 M relative to the pyrazole.

-

Cool the mixture to 0 °C .

-

-

Slow Addition (The "Trickle"):

-

Dissolve the 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq) in a separate volume of MeCN.

-

Load this solution into a syringe pump or addition funnel.[1]

-

Dropwise Addition: Add the pyrazole solution to the Electrophile/Base "Bath" over a period of 60–90 minutes .

-

Reasoning: This ensures that at any given moment, the concentration of deprotonated pyrazole is extremely low, and it is surrounded by a vast excess of the external alkylating agent (

).[1]

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitor via LC-MS. Look for the mass of Product (

) vs. Dimer (

-

-

Work-up:

-

Filter off the inorganic solids (

, excess carbonate).[1] -

Concentrate the filtrate under reduced pressure.[1]

-

Purification: Flash column chromatography is mandatory to separate the N1 (major) and N2 (minor) regioisomers.[1]

-

Stationary Phase: Silica Gel.[1]

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).

-

-

Protocol B: The Indirect "Gold Standard" (Recommended)[1]

Applicability: For all drug development campaigns requiring robust scalability.[1] Principle: Functionalize the nitrogen before introducing the reactive chloride.[1]

Workflow Diagram

Figure 2: The robust synthetic pathway avoiding polymerization risks.

Step-by-Step Procedure

-

Step 1: N-Alkylation of the Alcohol

-

Dissolve (3-cyclopropyl-1H-pyrazol-4-yl)methanol in DMF (0.2 M).

-

Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) at 0 °C. Stir for 30 min.

-

Add Alkyl Halide (1.2 eq).[1] Warm to RT.

-

Outcome: Reaction proceeds cleanly. No self-alkylation is possible because the alcohol is a poor leaving group.

-

Purify: Separate the N1/N2 regioisomers at this stable stage.

-

-

Step 2: Chlorination

Data Summary & Troubleshooting

| Parameter | Protocol A (Direct) | Protocol B (Indirect) |

| Primary Risk | Polymerization (Self-Alkylation) | Extra synthetic step |

| Typical Yield | 30% – 50% | 75% – 90% (over 2 steps) |

| Regiocontrol | Difficult separation of complex mix | Easy separation at Alcohol stage |

| Scalability | Poor (<100 mg recommended) | Excellent (Multi-gram) |

Regioselectivity Verification

To confirm you have the correct isomer (N1-alkyl-3-cyclopropyl vs N1-alkyl-5-cyclopropyl):

-

NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the

-Alkyl protons and the Cyclopropyl protons .-

Strong NOE: Indicates the alkyl group is next to the cyclopropyl (N2-isomer / 5-cyclopropyl).

-

Weak/No NOE: Indicates the alkyl group is distal (N1-isomer / 3-cyclopropyl).

-

References

-

Regioselectivity in Pyrazole Alkylation

-

Reactivity of Chloromethylazoles

-

General Protocol for Pyrazoles

Sources

Application Note: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole in Drug Discovery

This Application Note and Protocol Guide details the strategic use of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (referred to herein as CMCP ) in pharmaceutical research.

Executive Summary & Strategic Value

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole (CMCP) is a high-value "lynchpin" intermediate designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural duality—combining a privileged kinase-binding scaffold (cyclopropyl-pyrazole) with a highly reactive electrophilic handle (chloromethyl)—allows medicinal chemists to rapidly access diverse chemical space.

Why This Molecule Matters

-

Privileged Scaffold: The 3-cyclopropyl-1H-pyrazole motif is a validated pharmacophore found in potent kinase inhibitors (e.g., AT9283 , a multi-targeted Aurora/JAK inhibitor) and HCV NS5A inhibitors. The cyclopropyl group provides rigid steric bulk and improved metabolic stability compared to isopropyl or ethyl groups ("Magic Methyl" effect).

-

Divergent Reactivity: The chloromethyl group serves as a versatile anchor point. Unlike simple methyl-pyrazoles, CMCP allows for immediate

functionalization to create libraries of amines, ethers, and thioethers without requiring harsh oxidation steps. -

Solubility & Lipophilicity: The cyclopropyl ring lowers lipophilicity (

) relative to phenyl rings while maintaining hydrophobic contacts, often improving the Ligand Efficiency (LE) of the final drug candidate.

Chemical Profile & Reactivity Logic

| Property | Data |

| CAS Number | 2090281-90-4 (Generic/Analogous) |

| Formula | |

| MW | 156.61 g/mol |

| Physical State | White to off-white solid |

| Storage | 2–8°C, Hygroscopic, Light Sensitive |

| Key Hazards | Skin/Eye Irritant, Alkylating Agent (Handle in Fume Hood) |

Reactivity Map

The molecule possesses two distinct reactive centers that must be managed sequentially:

-

The Electrophile (C4-Chloromethyl): Highly reactive toward nucleophiles (

, -

The Nucleophile (N1-H): The pyrazole nitrogen is acidic (

). It requires protection (e.g., THP, SEM, Boc) or can be arylated/alkylated to attach the scaffold to a macrocycle or core structure.

Figure 1: Divergent synthesis pathways originating from the CMCP scaffold.

Scientific Case Study: Kinase Inhibitor Design

Context: In the development of inhibitors for JAK2 or Aurora Kinases , the "hinge-binding" region often requires a heterocycle capable of hydrogen bonding.

-

The Problem: Simple pyrazoles may lack the potency or selectivity required.

-

The CMCP Solution:

-